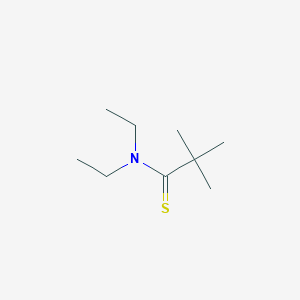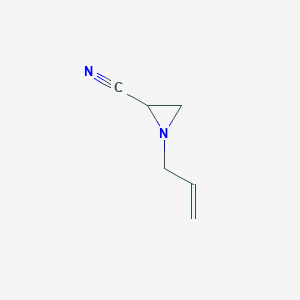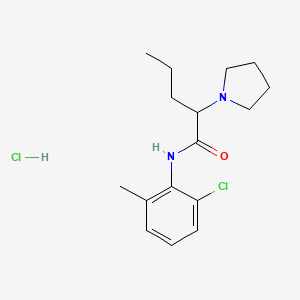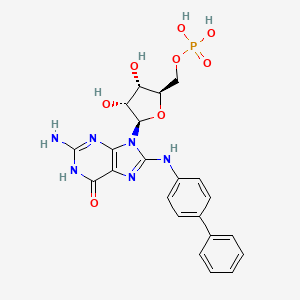![molecular formula C25H27NO5 B14441320 N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide CAS No. 76306-56-4](/img/structure/B14441320.png)
N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide is an organic compound known for its unique chemical structure and properties This compound features a benzamide core with two 3,4-dimethoxyphenyl groups attached to an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide typically involves the reaction of 3,4-dimethoxyphenethylamine with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 3,4-dimethoxyphenethylamine and the carbonyl group of benzoyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group of the benzamide to an amine, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions, often under acidic or basic conditions.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Applications De Recherche Scientifique
N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
- N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
- N,N’-Bis[2-(3,4-dimethoxyphenyl)ethyl]hexanediamide
- 4-(tert-butyl)-N-(3,4-dimethoxyphenethyl)benzamide
Comparison: N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide is unique due to its specific substitution pattern and the presence of two 3,4-dimethoxyphenyl groups. This structural feature imparts distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for targeted research and applications.
Propriétés
Numéro CAS |
76306-56-4 |
|---|---|
Formule moléculaire |
C25H27NO5 |
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
N-[1,2-bis(3,4-dimethoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C25H27NO5/c1-28-21-12-10-17(15-23(21)30-3)14-20(26-25(27)18-8-6-5-7-9-18)19-11-13-22(29-2)24(16-19)31-4/h5-13,15-16,20H,14H2,1-4H3,(H,26,27) |
Clé InChI |
VDCJPLUTASUKSO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC(C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14441238.png)
![2,3,4,6,7,8-Hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine](/img/structure/B14441245.png)
![2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride](/img/structure/B14441257.png)








![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)

![1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole](/img/structure/B14441330.png)
